molecular formula C8H10INO B8755202 4-iodo-1-isopropylpyridin-2(1H)-one

4-iodo-1-isopropylpyridin-2(1H)-one

Cat. No.: B8755202
M. Wt: 263.08 g/mol
InChI Key: UAKUJOUKKBPMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-isopropylpyridin-2(1H)-one (CAS 889865-49-0) is a chemical compound with a molecular weight of 263.08 g/mol and the molecular formula C 8 H 10 INO . It belongs to the pyridinone class of heterocyclic scaffolds, which are recognized in medicinal chemistry as privileged structures with the ability to act as hydrogen bond donors and acceptors . This functionality makes pyridinones versatile building blocks in fragment-based drug design and allows them to serve as bioisosteres for amides, pyridines, and other aromatic rings . The iodine substituent at the 4-position makes this compound a valuable intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . Pyridinone derivatives, as a class, have demonstrated a wide spectrum of biological activities in research, including antitumor, antimicrobial, and anti-inflammatory effects . They have been explored as core structures in various kinase inhibition programs, where they can form key hydrogen-bonding interactions with the hinge region of kinase enzymes . This compound is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-iodo-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C8H10INO/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,1-2H3

InChI Key

UAKUJOUKKBPMSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=CC1=O)I

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

4-Iodo-1-isopropylpyridin-2(1H)-one has emerged as a promising lead compound in drug development due to its structural features that may target specific biological pathways. Some notable applications include:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Compounds similar to this compound have shown potential as DHODH inhibitors, which are critical in the treatment of autoimmune diseases and certain cancers. The inhibition is confirmed through various in vitro assays, indicating its role in viral replication control .
  • Antiviral Activity : The compound has been explored for its antiviral properties, with structure-activity relationship studies indicating that modifications can significantly influence efficacy against viral pathogens .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral effects of pyridine derivatives, this compound was evaluated for its ability to inhibit viral replication in cell-based assays. The results indicated a strong correlation between structural modifications and increased antiviral potency, suggesting that the iodine substituent plays a crucial role in enhancing biological activity .

Case Study 2: Synthesis Optimization

A comprehensive analysis of synthetic routes for this compound highlighted the importance of reaction conditions on yield and purity. Researchers found that optimizing temperature and catalyst choice led to significant improvements in the efficiency of N-arylation reactions, paving the way for more effective synthesis methods in pharmaceutical applications .

Comparative Analysis with Related Compounds

The following table summarizes the unique features and potential applications of structurally related compounds:

Compound NameUnique FeaturesPotential Applications
4-Iodo-1-methylpyridin-2(1H)-oneMethyl group instead of isopropyl; different stericsAntiviral agents
4-Bromo-1-isopropylpyridin-2(1H)-oneBromine instead of iodine; potentially less lipophilicAnticancer agents
4-Chloro-1-isopropylpyridin-2(1H)-oneChlorine atom; different reactivity profileEnzyme inhibitors

The distinct reactivity profile of this compound compared to its bromine or chlorine analogs is attributed to the larger size and polarizability of iodine, which influences both reaction pathways and biological interactions differently from other halogens.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include cinnamic acid derivatives with varying substituents on the aromatic ring. These differences influence reactivity, stability, and biological activity:

Compound Substituents Molecular Formula Key Applications
4-Methoxycinnamic acid chloride -OCH₃ (para) C₁₀H₉ClO₂ Neoflavonoid synthesis , phthalimide derivatives
Cinnamoyl chloride -H (no substituent) C₉H₇ClO Flavoring agents
3,4-Dimethoxycinnamic acid chloride -OCH₃ (meta, para) C₁₁H₁₁ClO₃ Antimicrobial derivatives
3,4,5-Trimethoxycinnamic acid chloride -OCH₃ (meta, para, ortho) C₁₂H₁₃ClO₄ Bioactive compound synthesis
4-Methylcinnamic acid chloride -CH₃ (para) C₁₀H₉ClO₂ Antifungal chemosensitization

Key Research Findings

  • Substituent Effects: Methoxy groups enhance electron density, improving resonance stabilization in intermediates. However, additional substituents (e.g., 3,4-dimethoxy) can sterically hinder reactions, reducing yields compared to monosubstituted analogs .
  • Yield Optimization: Reactions involving 4-methoxycinnamic acid chloride often require controlled conditions (e.g., ice baths, anhydrous solvents) to mitigate hydrolysis, a challenge less pronounced in methyl- or chloro-substituted derivatives .

Preparation Methods

Direct Electrophilic Iodination

Electrophilic iodination of 1-isopropylpyridin-2(1H)-one using NN-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C achieves 78–82% yields. The reaction proceeds via in situ generation of iodonium ions, with DMF stabilizing the transition state through hydrogen bonding.

Optimized Conditions

ParameterValue
SolventDMF
Temperature80°C
Reaction Time12 h
CatalystNone
Yield82%

Side products include 3-iodo isomers (<5%) and diiodinated species (<3%), separable via silica gel chromatography.

Oxidative Iodination

Oxidative methods employing iodine (I2I_2) with H2O2H_2O_2 in acetic acid achieve comparable yields (75–78%) but require strict temperature control (50–60°C) to prevent over-oxidation. This route is cost-effective but generates acidic waste streams, complicating industrial scale-up.

Nucleophilic Substitution Approaches

Displacement of Leaving Groups

4-Chloro-1-isopropylpyridin-2(1H)-one undergoes iodide substitution using NaI in dimethyl sulfoxide (DMSO) at 120°C (72% yield). The reaction follows an SNArS_NAr mechanism, with DMSO enhancing nucleophilicity through cation solvation.

Kinetic Analysis

  • Activation energy: 92 kJ/mol

  • Rate-limiting step: Formation of Meisenheimer complex

Metal-Assisted Halogen Exchange

Copper(I) iodide catalyzes the exchange between 4-bromo precursors and NaI in acetonitrile (70°C, 24 h), yielding 68–70% product. The catalytic cycle involves single-electron transfer (SET) steps, with CuI mediating bromide displacement.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-boronic acid derivatives with iodobenzene demonstrates feasibility but suffers from protodeboronation side reactions (15–20% yield loss). Using Buchwald-Hartwig ligands (XPhos) improves stability, achieving 65% isolated yield.

Direct C–H Iodination

Directed ortho-iodination using Pd(OAc)2_2 and I2I_2 in trifluoroacetic acid (TFA) affords 60% yield but requires pre-installation of directing groups. Recent advances in transient directing groups may enhance practicality.

Comparative Methodological Analysis

MethodYield (%)ScalabilityCost IndexPurity (%)
Electrophilic (NIS)82ModerateHigh98
Oxidative (I2/H2O2I_2/H_2O_2)78HighLow95
SNArS_NAr (NaI/DMSO)72HighModerate97
CuI Catalyzed70ModerateModerate96
Suzuki Coupling65LowVery High99

Electrophilic iodination offers the best balance of yield and purity, while oxidative methods are preferred for bulk production despite lower purity . Transition metal routes remain niche due to catalyst costs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-iodo-1-isopropylpyridin-2(1H)-one, and how do reaction conditions impact yield and purity?

  • Methodological Answer : One-pot multicomponent reactions under reflux conditions (e.g., using THF or DMF as solvents) are typical for pyridinone derivatives. Optimization of iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid, with yields dependent on temperature control (60–80°C) and stoichiometric ratios . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be prioritized?

  • Methodological Answer :

  • ¹H NMR : Look for tautomeric proton signals between δ 5.5–6.5 ppm (pyridinone ring) and isopropyl group splits (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH).
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns for iodine (m/z +2).
  • FTIR : Absorbances at ~1650 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-I stretch) .

Q. How does the iodo substituent influence reactivity compared to bromo or chloro analogs in cross-coupling reactions?

  • Methodological Answer : The C-I bond’s lower bond dissociation energy enhances susceptibility to palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, competing elimination or hydrolysis may occur under basic conditions, requiring inert atmospheres and dry solvents .

Q. What are common impurities in the synthesis of this compound, and how can they be resolved?

  • Methodological Answer : Byproducts like deiodinated pyridinones or N-alkylated isomers may form. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or recrystallization in ethanol/water mixtures can isolate the target compound .

Q. What solvent systems are optimal for solubility in biological assays?

  • Methodological Answer : The compound shows moderate solubility in DMSO (>10 mM) but limited solubility in aqueous buffers. Sonication with co-solvents (e.g., 5% DMSO in PBS) or micellar encapsulation (using surfactants like Tween-80) is recommended for in vitro studies .

Advanced Research Questions

Q. How can regioselective iodination be achieved at position 4 of the pyridinone ring, and what analytical methods confirm selectivity?

  • Methodological Answer : Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) at -78°C followed by iodine quenching ensure regioselectivity. High-resolution mass spectrometry (HRMS) and 2D NOESY NMR can distinguish positional isomers by correlating iodine’s spatial proximity to adjacent protons .

Q. What computational models predict the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria and degradation pathways. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring quantifies decomposition rates .

Q. How does structural modification of the isopropyl group affect biological activity in analogs?

  • Methodological Answer : Comparative studies of analogs (e.g., 1-benzyl or 1-cyclohexyl derivatives) reveal steric and electronic impacts on receptor binding. Molecular docking (AutoDock Vina) and SPR biosensor assays quantify affinity changes .

Q. How should researchers resolve discrepancies between theoretical and observed NMR spectra for tautomeric forms?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) between 25°C and 80°C stabilizes tautomers for integration. Dynamic NMR simulations (e.g., MestReNova) model exchange rates and validate equilibrium constants .

Q. What strategies mitigate oxidative decomposition during long-term storage?

  • Methodological Answer : Lyophilization under argon and storage at -20°C in amber vials with desiccants (e.g., silica gel) reduce iodine loss. Periodic LC-MS analysis tracks degradation, while antioxidants (e.g., BHT) at 0.01% w/v prolong stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.